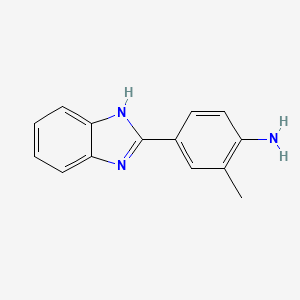

4-(1H-苯并咪唑-2-基)-2-甲基-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

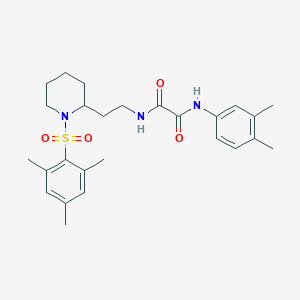

The compound "4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of benzimidazoles that have been studied for various biological activities, including antimicrobial, antihypertensive, and potential antitumor effects . Benzimidazole derivatives are known for their diverse pharmacological properties and have been the subject of numerous synthetic efforts to explore their potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves multistep reactions starting from o-phenylenediamine or its derivatives. For instance, the synthesis of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives was achieved by treating various substituted prop-2-en-1-ones with phenyl hydrazine . Another example is the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which involved a ring-closing reaction, reduction, and acylation as key steps .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is a fused ring system consisting of benzene and imidazole rings. The structural analysis is often performed using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis in some cases . These techniques help in confirming the presence of specific functional groups and the overall molecular architecture of the synthesized compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclocondensation, and substitution reactions, to introduce different functional groups or to form complex structures. For example, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives involved the reaction of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate . These reactions are crucial for the modification of the benzimidazole core to enhance its biological activity or to impart specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzimidazole ring. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and its interaction with biological targets . The absorption ability of phenylazopyrimidones, a class of benzimidazole derivatives, was found to be dependent on the pH and solvent, as well as the nature of the substituents . Additionally, the fluorescent properties of some benzimidazole derivatives have been investigated, which could have implications for their use in imaging or as probes .

科学研究应用

抗菌活性

4-(1H-苯并咪唑-2-基)-2-甲基-苯胺及其衍生物已显示出有希望的抗菌特性。Krishnanjaneyulu 等人 (2014) 合成了一系列 N-((1H-苯并咪唑-1-基) 甲基)-4-(1-苯基-5-取代-4, 5-二氢-1-苯并咪唑-1-基) 甲基)-4-(1-苯基-5-取代-4, 5-二氢-1H-吡唑-3-基) 苯胺,它对各种人类致病微生物表现出显着的体外抗菌和抗真菌活性 (Krishnanjaneyulu 等,2014)。类似地,El-Meguid (2014) 报道了含有 4-(5-苯甲酰基-苯并咪唑-2) 部分的衍生物的合成,对革兰氏阳性菌和革兰氏阴性菌以及真菌具有显着的有效性 (El-Meguid,2014)。

肝素酶抑制

Xu 等人 (2006) 描述了一类新型的 N-(4-{[4-(1H-苯并咪唑-2-基)-芳基氨基]-甲基}-苯基)-苯甲酰胺作为内切-β-葡萄糖醛酸酶肝素酶的抑制剂,一些衍生物在小鼠中显示出良好的抑制活性和口服暴露 (Xu 等,2006)。

抗肿瘤作用

Bin (2015) 合成了一种化合物 N-[2-(1H-苯并咪唑-2-基)-苯基]-4-丁氧基-苯甲酰胺,该化合物显示出潜在的抗肿瘤作用和优异的生物活性 (Bin,2015)。Zhao 等人 (2015) 构筑了带有苯并咪唑衍生物的 Zn(II) 配合物,在体外对不同的癌细胞表现出高细胞毒性 (Zhao 等,2015)。

有机发光二极管(OLED)中的合成和应用

Ge 等人 (2008) 制备了含有三苯胺和苯并咪唑部分的溶液可加工双极性分子,用于制造磷光有机发光二极管 (OLED),由于完全的电荷定位而性能得到改善 (Ge 等,2008)。

作用机制

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNKTCAHTQUVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)

methanone](/img/structure/B3001702.png)